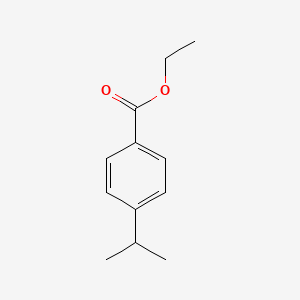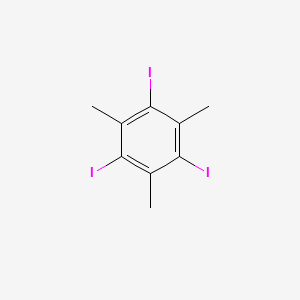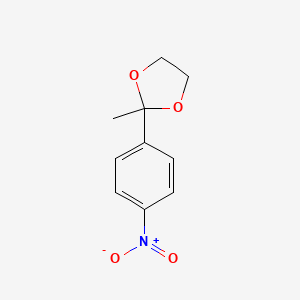
5,8-Dimethyl-9H-carbazol-3-yl pivalate
Descripción general
Descripción
5,8-Dimethyl-9H-carbazol-3-yl pivalate is a chemical compound with the molecular formula C19H21NO2. It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science .
Métodos De Preparación
The synthesis of 5,8-Dimethyl-9H-carbazol-3-yl pivalate typically involves the esterification of 5,8-dimethyl-9H-carbazole with pivalic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
5,8-Dimethyl-9H-carbazol-3-yl pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced carbazole derivatives.
Aplicaciones Científicas De Investigación
5,8-Dimethyl-9H-carbazol-3-yl pivalate has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Pharmaceuticals: Carbazole derivatives, including this compound, have shown potential as anticancer agents by inhibiting topoisomerase enzymes and disrupting actin dynamics.
Mecanismo De Acción
The mechanism of action of 5,8-Dimethyl-9H-carbazol-3-yl pivalate involves its interaction with molecular targets such as topoisomerase enzymes and actin filaments. By inhibiting topoisomerase I, the compound prevents the relaxation of supercoiled DNA, leading to DNA damage and apoptosis in cancer cells. Additionally, it disrupts the organization of the actin cytoskeleton, further contributing to its anticancer effects .
Comparación Con Compuestos Similares
5,8-Dimethyl-9H-carbazol-3-yl pivalate can be compared with other carbazole derivatives such as:
3,6-Dimethyl-9H-carbazole: This compound has similar structural features but lacks the pivalate ester group, which may affect its solubility and reactivity.
2,7-Dimethyl-9H-carbazole: Another derivative with methyl groups at different positions, which can influence its electronic properties and applications in organic electronics.
The unique combination of the carbazole core with the pivalate ester group in this compound provides distinct advantages in terms of solubility, stability, and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
(5,8-dimethyl-9H-carbazol-3-yl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-11-6-7-12(2)17-16(11)14-10-13(8-9-15(14)20-17)22-18(21)19(3,4)5/h6-10,20H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGODWSYOXAETLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)OC(=O)C(C)(C)C)NC2=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445509 | |
| Record name | Propanoic acid, 2,2-dimethyl-, 5,8-dimethyl-9H-carbazol-3-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194163-24-1 | |
| Record name | Propanoic acid, 2,2-dimethyl-, 5,8-dimethyl-9H-carbazol-3-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(Chlorosulfonyl)phenyl]methyl acetate](/img/structure/B3049021.png)



![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3049029.png)





